1-(2-Chlorophenyl)propan-1-one
Overview
Description
The compound 1-(2-Chlorophenyl)propan-1-one is a chlorinated aromatic ketone. While the provided papers do not directly discuss this exact compound, they provide insights into similar chlorinated aromatic ketones and their properties, which can be used to infer some aspects of 1-(2-Chlorophenyl)propan-1-one.
Synthesis Analysis
The synthesis of chlorinated aromatic ketones typically involves condensation reactions such as the Claisen-Schmidt reaction, as seen in the synthesis of related compounds like 1-(2'-Thiophen)-3-(2,3,5-trichlorophenyl)-2-propen-1-one and various other substituted propenones . These reactions often use acetophenone derivatives and aldehydes in the presence of a base, conducted in solvents like ethanol.
Molecular Structure Analysis
The molecular structure of chlorinated aromatic ketones is characterized by the presence of a carbonyl group attached to a phenyl ring that carries chlorine substituents. X-ray diffraction studies are commonly used to confirm the structure, as seen in the papers . The presence of chlorine atoms influences the electronic distribution within the molecule, affecting its reactivity and physical properties.
Chemical Reactions Analysis
Chlorinated aromatic ketones can participate in various chemical reactions, including further condensation, substitution, and addition reactions due to the presence of the reactive carbonyl group. The papers do not provide specific reactions for 1-(2-Chlorophenyl)propan-1-one, but studies on similar compounds show that they can undergo reactions like cyclization and can form complexes with proteins , indicating potential biological activity.
Physical and Chemical Properties Analysis
The physical properties such as crystal system, space group, and cell parameters are determined using X-ray diffraction . The chemical properties, including vibrational frequencies and electronic properties like HOMO-LUMO gaps, are studied using spectroscopic methods and computational chemistry . The presence of chlorine atoms and other substituents significantly affects these properties. For instance, the compound (2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one shows moderate antimicrobial activity , suggesting that 1-(2-Chlorophenyl)propan-1-one may also exhibit biological activities.
Scientific Research Applications
Spectroscopic Characterization and Crystal Structures
Spectroscopic Properties : A study by Kuś et al. (2016) focused on the chemical characterization of cathinone derivatives, including those similar to 1-(2-Chlorophenyl)propan-1-one. Using techniques like nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography, they provided valuable data for identification and purity assessment of such compounds (Kuś et al., 2016).
Crystal Structure Analysis : Another study by Salian et al. (2018) synthesized chalcone derivatives related to 1-(2-Chlorophenyl)propan-1-one. They used single crystal X-ray diffraction for structural analysis, revealing details about molecular geometry and intermolecular interactions (Salian et al., 2018).
Molecular Docking and Biological Properties
Molecular Docking and Antimicrobial Activity : Viji et al. (2020) conducted a study that included molecular docking and evaluated the antimicrobial activity of compounds similar to 1-(2-Chlorophenyl)propan-1-one. They explored the molecule's interactions with different proteins, which could be critical for understanding its potential biological applications (Viji et al., 2020).
Molecular Structure and Drug Discovery : A study by Sevvanthi et al. (2018) explored the molecular structure of a molecule closely related to 1-(2-Chlorophenyl)propan-1-one. They focused on its potential as an adrenaline uptake inhibitor, which is significant in the context of drug discovery for Central Nervous System (CNS) disorders (Sevvanthi et al., 2018).
Computational Studies and Nonlinear Optical Properties
Computational Insights and Nonlinear Optical Material : Research by Prabhu and Rao (2000) on N-(2-Chlorophenyl)-(1-Propanamide), a compound related to 1-(2-Chlorophenyl)propan-1-one, provided insights into its nonlinear optical properties. Such studies are crucial for developing new electro-optic materials (Prabhu & Rao, 2000).
Computational Study on Electronic Properties : Another study by Adole et al. (2020) delved into the molecular structure and electronic properties of a compound similar to 1-(2-Chlorophenyl)propan-1-one. They used density functional theory (DFT) for analyzing molecular geometry and chemical reactivity, contributing to our understanding of such compounds' electronic behavior (Adole et al., 2020).
properties
IUPAC Name |
1-(2-chlorophenyl)propan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO/c1-2-9(11)7-5-3-4-6-8(7)10/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTSCBJDORATYKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=CC=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60212607 | |
Record name | 1-Propanone, 1-(2-chlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60212607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)propan-1-one | |
CAS RN |
6323-18-8 | |
Record name | o-Chloropropiophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006323188 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6323-18-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32597 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Propanone, 1-(2-chlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60212607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | O-CHLOROPROPIOPHENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W587F2R7NI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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